3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-12-20-21-18-9-8-17(22-24(12)18)13-4-2-6-15(10-13)23-27(25,26)16-7-3-5-14(19)11-16/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHAIJYWPWKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632)
- Structure : Replaces the sulfonamide group with an acetamide and lacks the fluorine substituent.
- Activity : Inhibits LIN28/let-7 interaction, downregulates PD-L1, and reduces tumor growth in vitro and in vivo. Demonstrates differentiation of cancer stem cells (CSCs) and reduced tumorsphere formation .
- Key Difference : The absence of a sulfonamide group may reduce binding to sulfonamide-sensitive targets like carbonic anhydrases, while the acetamide moiety could enhance solubility or metabolic stability.
N-(4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Benzenesulfonamide Derivatives
- Structure : Positional isomer of the target compound, with the triazolopyridazine linked to the para position of the phenyl ring instead of meta.
- Activity : Similar derivatives (e.g., N-{4-[3-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-yl]phenyl}benzenesulfonamide) are documented in chemical libraries but lack explicit biological data. The para substitution may alter steric interactions with protein targets compared to the meta-substituted target compound .
Calpain-1 Inhibitors (Sulfonamides and Triazolopyridazines)
- Structure : Compounds like 1 (sulfonamide) and 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridine) bind to the PEF(S) domain of calpain-1 via π-stacking (e.g., with Trp168) and hydrogen bonding .
- Activity : The target compound’s fluorine atom could enhance binding affinity to hydrophobic pockets, while its triazolopyridazine core mimics the interactions of compound 10 with Trp168 .
N-(3-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide/Sulfonamide Derivatives
- Structure : Benzamide and sulfonamide derivatives with a methyl-triazolopyridazine core.
- Activity : Exhibit moderate to good antimicrobial activity, suggesting that the sulfonamide group enhances broad-spectrum efficacy compared to acetamide analogs .
Structural-Activity Relationship (SAR) Analysis
Molecular Docking and Binding Interactions
- Calpain-1 Inhibition : The target compound’s sulfonamide group may form hydrogen bonds with residues like Trp168, similar to compound 1 , while its fluorine could engage in hydrophobic interactions with His131 .
Preparation Methods
Precursor Preparation
Pyridazine derivatives bearing hydrazine-reactive groups (e.g., carbonyl or nitrile) are condensed with methyl-substituted hydrazines. For example, 6-chloro-3-methylpyridazine reacts with hydrazine hydrate to form 3-methylpyridazin-6-ylhydrazine .
Cyclization to Triazolopyridazine
Heating the hydrazine derivative with formic acid or triethyl orthoformate induces cyclization, forming thetriazolo[4,3-b]pyridazine core. Substitutents at position 3 (methyl group) are introduced via alkylation or by starting with pre-functionalized hydrazines.
Reaction Conditions :
Functionalization of the Triazolopyridazine Core
Suzuki-Miyaura Coupling for Phenyl Attachment
The 6-position of the triazolopyridazine is functionalized with a phenyl group via cross-coupling. A bromo- or iodo-triazolopyridazine derivative reacts with 3-aminophenylboronic acid under Suzuki conditions:
Typical Protocol :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 12 h
- Yield: 70–85%
Key Intermediate :
3-(3-Methyl-triazolo[4,3-b]pyridazin-6-yl)aniline is isolated after coupling and reduction (if nitro groups are present).
Sulfonylation of the Aniline Intermediate
The aniline group is converted to the sulfonamide using 3-fluorobenzenesulfonyl chloride :
Reaction Setup
- Aniline intermediate : 1.0 equiv
- 3-Fluorobenzenesulfonyl chloride : 1.2 equiv
- Base: Pyridine or Na₂CO₃ (2.0 equiv)
- Solvent: Dichloromethane (DCM) or THF
- Temperature: 0°C → room temperature, 4–6 h
- Yield: 65–80%
Mechanistic Insight :
The base deprotonates the aniline, enabling nucleophilic attack on the sulfonyl chloride. The reaction is highly selective for the primary amine, avoiding over-sulfonylation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (hexane/ethyl acetate gradient) to remove unreacted sulfonyl chloride and byproducts.
Spectroscopic Validation
- ¹H NMR : Key signals include aromatic protons (δ 7.3–8.9 ppm), sulfonamide NH (δ 10.5 ppm), and methyl group (δ 2.6 ppm).
- LC-MS : Molecular ion peak [M+H]⁺ confirms molecular weight.
Alternative Synthetic Routes and Optimization
Continuous Flow Synthesis
For scale-up, microreactors enable faster heat/mass transfer, reducing reaction times by 40% compared to batch processes.
Solvent Optimization
Replacing DCM with 2-MeTHF (a green solvent) improves sustainability without compromising yield.
Catalytic Enhancements
Using Pd-XPhos instead of Pd(PPh₃)₄ increases coupling efficiency (yield: 90%).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low cyclization yield | Microwave-assisted synthesis |
| Sulfonamide hydrolysis | Controlled pH (7–8) |
| Boronic acid instability | Freshly prepare or stabilize with pinacol |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Suzuki coupling | 75 | 95 | Moderate |
| Flow chemistry | 88 | 98 | High |
| Microwave cyclization | 82 | 97 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
